4'-Bromoacetanilide
Overview
Description
4’-Bromoacetanilide, also known as N-(4-bromophenyl)acetamide, is an organic compound with the molecular formula C8H8BrNO. It is a derivative of acetanilide where a bromine atom is substituted at the para position of the phenyl ring. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
The primary target of 4’-Bromoacetanilide is the aromatic ring in organic compounds . The compound interacts with the aromatic ring through a process known as electrophilic aromatic substitution .
Mode of Action
4’-Bromoacetanilide undergoes an electrophilic aromatic substitution reaction . The bromine atom in the compound acts as an electrophile, replacing a hydrogen atom in the aromatic ring . The reaction is facilitated by the presence of the acetanilide group, which serves two purposes:
- It introduces a sterically bulky group, which blocks one of the two ortho positions sterically .
- It turns an electron-rich aromatic system into an electron-poor one, reducing the reaction rate .
Biochemical Pathways
The biochemical pathway involved in the action of 4’-Bromoacetanilide is the bromination of acetanilide . This pathway involves the substitution of a hydrogen atom in the aromatic ring with a bromine atom, resulting in the formation of 4’-Bromoacetanilide .
Pharmacokinetics
It is moderately soluble in alcohol, soluble in benzene and chloroform, and very slightly soluble in water . These properties may influence its absorption and distribution in the body.
Result of Action
The result of the action of 4’-Bromoacetanilide is the formation of a brominated aromatic compound . The bromination of the aromatic ring can lead to changes in the physical and chemical properties of the original compound, including changes in reactivity, polarity, and spectral characteristics .
Action Environment
The action of 4’-Bromoacetanilide can be influenced by various environmental factors. For instance, the presence of other substances can affect the reaction rate and the yield of the brominated product . Furthermore, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of light .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4’-Bromoacetanilide is typically synthesized through the bromination of acetanilide. The process involves the following steps :
Dissolution: Acetanilide is dissolved in glacial acetic acid.
Bromination: Bromine is added dropwise to the acetanilide solution while maintaining the temperature below 5°C to control the exothermic reaction.
Isolation: The reaction mixture is poured into ice-cold water, causing the product to precipitate.
Purification: The crude product is filtered, washed with cold water, and recrystallized from rectified spirit to obtain pure 4’-Bromoacetanilide.
Industrial Production Methods: In industrial settings, the bromination process is scaled up with appropriate safety measures to handle the exothermic nature of the reaction and the hazardous nature of bromine. Continuous flow reactors are often employed to ensure efficient mixing and temperature control.
Chemical Reactions Analysis
Types of Reactions: 4’-Bromoacetanilide undergoes various chemical reactions, including:
Electrophilic Substitution: The bromine atom on the phenyl ring can be replaced by other electrophiles under suitable conditions.
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction: The compound can be reduced to 4’-bromoaniline using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like nitric acid or sulfuric acid are used.
Nucleophilic Substitution: Reagents like sodium amide or thiourea are employed.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst is used.
Major Products Formed:
Electrophilic Substitution: Products like 4’-nitroacetanilide.
Nucleophilic Substitution: Products like 4’-aminoacetanilide.
Reduction: 4’-Bromoaniline.
Scientific Research Applications
4’-Bromoacetanilide has several applications in scientific research :
Chemistry: It is used as a building block in organic synthesis, particularly in Suzuki and Heck reactions for the synthesis of pharmaceuticals.
Biology: It serves as an internal standard in the determination of phenylurea and triazine herbicides and their transformation products in biological samples.
Medicine: It is used in the synthesis of new ligands for anchoring gadolinium (III) chelates onto titanium (IV) oxide surfaces, which are used in magnetic resonance imaging (MRI) contrast agents.
Industry: It is employed in the production of various agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
4’-Bromoacetanilide can be compared with other similar compounds such as:
4’-Chloroacetanilide: Similar in structure but with a chlorine atom instead of bromine. It has different reactivity and applications.
4’-Fluoroacetanilide: Contains a fluorine atom, leading to different electronic effects and reactivity.
4’-Iodoacetanilide: Contains an iodine atom, which is larger and more reactive than bromine.
Uniqueness: 4’-Bromoacetanilide is unique due to the specific electronic effects imparted by the bromine atom, which influence its reactivity and the types of reactions it undergoes. Its applications in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals highlight its importance .
Properties
IUPAC Name |
N-(4-bromophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c1-6(11)10-8-4-2-7(9)3-5-8/h2-5H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSLICLMCQYQNPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059283 | |
Record name | Acetamide, N-(4-bromophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103-88-8 | |
Record name | Bromoacetanilide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103-88-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Bromoacetanilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103888 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4'-Bromoacetanilide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105442 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4'-Bromoacetanilide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8048 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Acetamide, N-(4-bromophenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetamide, N-(4-bromophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-bromoacetanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.868 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | P-BROMOACETANILIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KB44F25A3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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